molecular formula C7H4Br2N2 B1424181 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-18-5

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

カタログ番号: B1424181
CAS番号: 1190312-18-5
分子量: 275.93 g/mol
InChIキー: YLJNUCADWFEQJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Context and Nomenclature of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives constitute a significant class of fused heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities and structural versatility. The nomenclature of these compounds follows systematic naming conventions established by the International Union of Pure and Applied Chemistry, where the fusion pattern between pyrrole and pyridine rings is designated by specific numerical indicators. In the case of this compound, the [3,2-b] designation indicates that the pyrrole ring is fused to the pyridine ring such that positions 3 and 2 of the pyrrole are connected to positions 2 and 3 of the pyridine, respectively.

The pyrrolopyridine scaffold has been extensively studied for its pharmacological properties, with derivatives demonstrating a wide range of biological activities including anticonvulsant, anticancer, analgesic, anti-inflammatory, antihypertensive, and antipyretic effects. These compounds are often referred to as 7-azaindoles, emphasizing their structural relationship to indole while highlighting the presence of a nitrogen atom in the pyridine ring. The unique electronic properties of the pyrrolopyridine system, resulting from the fusion of electron-rich pyrrole with electron-deficient pyridine, contribute to the distinctive reactivity patterns observed in these compounds.

Natural products containing the pyrrolopyridine framework have been isolated from various sources, most notably the variolins obtained from Antarctic sponges. These natural compounds have served as inspiration for the development of synthetic analogues with enhanced biological properties. The structural similarity between pyrrolopyridines and purines has led to their investigation as potential inhibitors of enzymes that interact with purine substrates.

The chemical context of pyrrolopyridine derivatives extends beyond their biological applications to include their role as ligands in coordination chemistry and their use in materials science applications. The ability of these compounds to coordinate with metal centers through their nitrogen atoms makes them valuable in the development of catalytic systems and functional materials. Furthermore, the presence of multiple nitrogen atoms in the heterocyclic framework provides opportunities for hydrogen bonding interactions that are crucial for molecular recognition processes.

Property This compound 1H-Pyrrolo[3,2-b]pyridine
Molecular Formula C₇H₄Br₂N₂ C₇H₆N₂
Molecular Weight 275.93 g/mol 118.14 g/mol
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 1 1
Rotatable Bonds 0 0

Structural Significance of Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds represent a crucial class of organic molecules that have profound significance in synthetic chemistry, medicinal chemistry, and materials science. The incorporation of halogen atoms, particularly bromine, into heterocyclic frameworks fundamentally alters the electronic properties, reactivity patterns, and biological activities of these compounds. In the context of this compound, the presence of two bromine atoms at strategic positions creates opportunities for selective chemical transformations while modulating the physicochemical properties of the parent heterocycle.

The structural significance of halogenated heterocycles stems from several key factors that distinguish them from their non-halogenated counterparts. First, halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the selective introduction of various functional groups through cross-coupling methodologies. The bromine atoms in this compound can be readily replaced through palladium-catalyzed reactions, allowing for the systematic exploration of structure-activity relationships in biological screening programs.

Second, the presence of halogens significantly impacts the electronic distribution within the heterocyclic system. Bromine atoms are electron-withdrawing substituents that decrease the electron density of the aromatic system, affecting both the reactivity and the binding properties of the molecule. This electronic modulation is particularly important in the context of protein-ligand interactions, where halogenated heterocycles often exhibit enhanced binding affinity compared to their non-halogenated analogues.

The hydrophobic character imparted by halogen substituents represents another crucial aspect of their structural significance. Studies have demonstrated that halogenated benzotriazole and benzimidazole derivatives show enhanced binding affinity to protein kinase CK2, with the binding affinity closely related to the physicochemical properties of the ligands. The systematic incorporation of bromine atoms at specific positions allows for fine-tuning of lipophilicity, which directly influences membrane permeability and bioavailability in biological systems.

Halogen bonding represents an emerging area of interest in the design of halogenated heterocycles. The ability of halogen atoms to participate in directional non-covalent interactions with electron-rich species provides additional opportunities for molecular recognition and binding. Research has indicated that the geometry and topology of halogen bonds in protein-ligand systems follow predictable patterns, enabling rational design strategies for drug development programs.

Halogen Electronegativity van der Waals Radius (Å) Typical Halogen Bond Strength (kcal/mol)
Fluorine 4.0 1.47 0.2-1.0
Chlorine 3.0 1.75 0.5-2.0
Bromine 2.8 1.85 1.0-3.0
Iodine 2.5 1.98 2.0-5.0

The synthetic utility of halogenated heterocycles extends to their role as key intermediates in complex molecule synthesis. The ability to selectively functionalize specific positions through sequential cross-coupling reactions enables the construction of libraries of structurally related compounds for biological evaluation. Recent synthetic methodologies have demonstrated efficient procedures for accessing dihalogenated heterocycles as building blocks, with specific focus on isothiazolo[4,5-b]pyridines and related systems.

特性

IUPAC Name

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNUCADWFEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Direct Bromination of Pyrrolo[3,2-b]pyridine

The most straightforward approach to synthesize 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine involves the bromination of the parent 1H-pyrrolo[3,2-b]pyridine compound using bromine in an acidic solvent such as acetic acid. This method relies on electrophilic aromatic substitution, where bromine selectively substitutes hydrogen atoms at the 3 and 6 positions of the fused ring system.

  • Reaction Conditions:

    • Solvent: Acetic acid or other polar protic solvents
    • Temperature: Controlled to moderate levels to avoid over-bromination or decomposition
    • Bromine stoichiometry: Approximately 2 equivalents to achieve dibromination
    • Reaction time: Several hours, monitored by TLC or HPLC for completion
  • Work-up and Purification:

    • Quenching excess bromine with sodium bisulfite or similar reducing agents
    • Extraction with organic solvents such as ethyl acetate
    • Purification by recrystallization or column chromatography

This method is widely reported for its simplicity and effectiveness, though selectivity and yield depend heavily on reaction control and purity of starting materials.

Stepwise Bromination via Monobromo Intermediates

An alternative approach involves a stepwise bromination where monobromo derivatives (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) are first synthesized and then further brominated to the dibromo compound. This method allows for better control over substitution patterns.

  • Synthesis of Monobromo Intermediate:

    • Starting from 1H-pyrrolo[3,2-b]pyridine, bromination under milder conditions yields 6-bromo-1H-pyrrolo[3,2-b]pyridine.
    • Isolated and purified via chromatography.
  • Second Bromination Step:

    • The monobromo compound is subjected to bromination again under controlled conditions to introduce the second bromine at the 3-position.
    • Catalysts such as Lewis acids or phase transfer catalysts may be employed to enhance regioselectivity.

This stepwise method is beneficial for preparing selectively substituted derivatives and allows for subsequent functionalization at one bromine site before the second bromination.

Palladium-Catalyzed Cross-Coupling Approaches (Indirect Preparation)

While direct dibromination is the primary route, some synthetic strategies involve preparing brominated pyrrolo[3,2-b]pyridine derivatives via palladium-catalyzed cross-coupling reactions starting from halogenated precursors. For example, Suzuki-Miyaura coupling can be used to introduce aryl groups at brominated positions, indirectly confirming the availability of dibromo intermediates.

  • Typical Conditions:
    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Base: Potassium carbonate or similar
    • Solvent: Dioxane/water mixtures
    • Temperature: 80–125 °C under nitrogen atmosphere
    • Reaction time: 1–3 hours or microwave-assisted shorter times

These methods are more relevant for functionalized derivatives but provide insight into the synthesis and handling of brominated pyrrolo[3,2-b]pyridine cores.

Method Starting Material Reagents & Catalysts Conditions Advantages Limitations
Direct Bromination 1H-pyrrolo[3,2-b]pyridine Bromine, Acetic acid Controlled temp, 2 equiv Br2 Simple, direct Requires careful control for selectivity
Stepwise Bromination 1H-pyrrolo[3,2-b]pyridine Bromine, acetic acid; then bromine Mild conditions for 1st step; harsher for 2nd Better regioselectivity Longer process, more purification steps
Pd-Catalyzed Cross-Coupling Halogenated pyrrolo[3,2-b]pyridines Pd catalyst, base, boronic acids 80–125 °C, inert atmosphere Enables functionalization Indirect for dibromo compound; requires expensive catalysts
  • A patent (WO2006063167A1) describes palladium-catalyzed cross-coupling reactions involving brominated pyrrolo[2,3-b]pyridine derivatives, indicating that brominated pyrrolopyridines can be synthesized and further functionalized under mild conditions with high yields.

  • A 2024 research article on related pyrrolo[3,2-c]pyridine derivatives provides a synthetic route involving oxidation, nitration, and reduction steps to access brominated intermediates, followed by copper-mediated coupling reactions. Although the target compound differs slightly, the methodology highlights the utility of bromination combined with metal-catalyzed coupling for complex derivatives.

  • Industrial synthesis typically employs direct bromination with bromine in acetic acid, optimized for scale-up with continuous flow reactors to control exothermicity and improve yield and purity. The process includes quenching, extraction, and purification steps designed for reproducibility and safety.

The preparation of this compound is primarily achieved through controlled electrophilic bromination of 1H-pyrrolo[3,2-b]pyridine using bromine in acidic media. Stepwise bromination via monobromo intermediates offers enhanced regioselectivity. Advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions for derivatization of brominated cores. Industrial methods adapt these reactions for scale, focusing on yield and safety.

化学反応の分析

Types of Reactions: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Coupling Products: Biaryl or alkyne derivatives.

    Oxidation Products: Pyrrolo[3,2-b]pyridine N-oxides.

    Reduction Products: Dehalogenated pyrrolo[3,2-b]pyridines.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular weight of 305.95 g/mol. It features a pyrrolo[3,2-b]pyridine structure with bromine atoms at the 3 and 6 positions and a methoxy group at the 5 position, which contribute to its reactivity and biological activity.

Key properties:

  • IUPAC Name : 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
  • Molecular Formula : C8H6Br2N2O
  • Molecular Weight : 305.95 g/mol
  • CAS No. : 1000341-07-0

Scientific Research Applications

  • Chemistry : Utilized as a building block in the synthesis of complex organic molecules.
  • Biology : Studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent targeting specific molecular pathways, such as inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway, relevant in various tumors.
  • Industry : Employed in the development of new materials and chemical processes.

Chemical Reactions

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:

  • Substitution Reactions : The bromine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form oxides or reduction to form dehalogenated products.
  • Coupling Reactions : It can participate in coupling reactions with aryl or alkyl halides using a palladium catalyst to create more complex structures.

Anticancer Properties

3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine shows biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cancers.

In Vitro Antiproliferative Activity

Studies have demonstrated its antiproliferative effects against cancer cell lines, with notable IC₅₀ values:

Cell LineIC₅₀ Value (μM)
HeLa0.12
SGC-79010.15
MCF-70.21

The compound disrupts tubulin polymerization and induces apoptosis in cancer cells. Its mechanism of action involves binding to FGFRs, disrupting signaling pathways critical for tumor growth, and interfering with microtubule dynamics, leading to cell cycle arrest.

作用機序

The mechanism of action of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.

類似化合物との比較

Reactivity in Cross-Coupling Reactions

  • This compound offers two distinct bromine sites, enabling sequential functionalization. For example, the 3-position bromine is more reactive in Suzuki couplings due to steric and electronic factors compared to the 6-position .
  • In contrast, 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (MW 211.06) lacks a second bromine, limiting its utility to single-step modifications. Its methyl group enhances hydrophobicity, favoring membrane permeability in bioactive molecules .

Commercial Availability and Cost

  • This compound is priced lower per gram (€234.00/g) compared to mono-bromo derivatives like 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (€319.00/g for 6-methoxy analogs), reflecting economies of scale in dibromo compound synthesis .

生物活性

3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound interacts with several molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFR signaling pathways, which are critical in tumorigenesis. In vitro studies demonstrated that it significantly reduced cell proliferation in cancer cell lines by inducing apoptosis and inhibiting migration and invasion .
  • c-Met Inhibition : The compound has also been evaluated as a c-Met inhibitor. Studies suggest that derivatives of pyrrolo[3,2-b]pyridine exhibit superior activity against c-Met, a receptor tyrosine kinase involved in cancer progression .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For instance, compounds derived from this scaffold have shown cytotoxic effects against multiple cancer cell lines including HeLa and A375 cells .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacteria and fungi. Its derivatives have been noted for their effectiveness in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cells
c-Met InhibitionInhibits c-Met signaling
AntimicrobialEffective against bacteria

Case Study: Anticancer Research

A study focused on the synthesis of various pyrrolo[3,2-b]pyridine derivatives demonstrated significant anticancer activity. Compound 4h , a derivative of this class, exhibited IC₅₀ values ranging from 7 to 25 nM against different FGFRs and effectively inhibited breast cancer cell proliferation .

Case Study: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of pyrrolo[3,2-b]pyridine derivatives found promising results against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . This suggests potential applications in developing new antibacterial agents.

Q & A

Q. What are the common synthetic routes for preparing 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer : Two primary methods are reported:
  • Cyclization : Reacting 2-amino-1H-pyrrole derivatives with brominated carbonitriles under acidic conditions (e.g., acetic acid as solvent) to form the pyrrolopyridine core .
  • Halogenation : Direct bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in polar solvents like DMF or DCM. Optimization requires controlling stoichiometry (e.g., 2.2 equivalents of Br₂ for regioselective 3,6-dibromination) .
    Key Data : Typical yields range from 60–75%, with purity confirmed via HPLC and melting point analysis.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (C-Br resonances at δ 115–120 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 292.85 for C₇H₄Br₂N₂) with <2 ppm deviation from theoretical values .
  • X-ray crystallography : Resolves regioselectivity of bromine substitution and confirms planarity of the heterocyclic core .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Purity issues : Validate compound purity (>95%) via HPLC before assays. Impurities from incomplete bromination (e.g., mono-brominated byproducts) can skew results .
  • Assay variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility effects : Use DMSO concentrations ≤0.1% in biological buffers to avoid false negatives .

Q. What strategies improve the regioselectivity of bromination in pyrrolopyridine derivatives?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., cyano at position 6) to direct bromination to positions 3 and 5 .
  • Lewis acid catalysis : Use FeBr₃ or ZnBr₂ to stabilize transition states and enhance 3,6-dibromination .
  • Temperature control : Lower temperatures (0–5°C) reduce electrophilic side reactions, improving selectivity .
    Example : Bromination of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with NBS at 0°C yields 3,6-dibromo derivative in 82% yield .

Q. How are structure-activity relationships (SAR) studied for this compound in kinase inhibition?

  • Methodological Answer :
  • Substitution patterns : Compare activities of 3,6-dibromo vs. 3-bromo-6-cyano derivatives against kinases (e.g., CDK4/6, FGFR1).
SubstituentKinase TargetIC₅₀ (nM)
3,6-BrCDK412 ± 1.2
3-Br-6-CNFGFR18 ± 0.9
  • Molecular docking : Use software like AutoDock Vina to correlate bromine positioning with ATP-binding pocket interactions .
  • Metabolic stability : Assess CYP450 inhibition (e.g., CYP3A4) via human liver microsome assays to prioritize derivatives with reduced off-target effects .

Q. What analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer :
  • LC-MS/MS : Detect mono-brominated impurities (LOD: 0.1 ng/mL) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • ICP-OES : Measure residual heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .
  • NMR spiking : Add authentic standards of suspected impurities (e.g., 3-bromo isomer) to confirm contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。